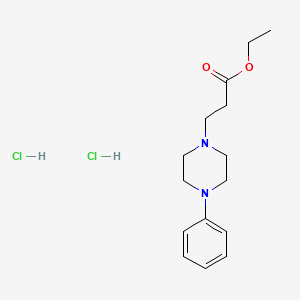
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O2 and a molecular weight of 335.27 . This compound is known for its unique structure, which includes a phenylpiperazine moiety, making it a valuable tool in various scientific research applications.
Méthodes De Préparation
The synthesis of Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride typically involves the reaction of ethyl 3-bromopropanoate with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: The compound is used in studies involving receptor binding and neurotransmitter activity due to its phenylpiperazine structure.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, making the compound valuable in neuropharmacological research .
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride can be compared with other similar compounds, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a piperazine moiety and is used in antimicrobial research.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds are known for their antifungal and antitumor activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5: This compound exhibits inhibitory activity against certain enzymes and is used in biochemical assays.
The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, making it a valuable tool in various fields of research.
Propriétés
Formule moléculaire |
C15H24Cl2N2O2 |
|---|---|
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
ethyl 3-(4-phenylpiperazin-1-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-2-19-15(18)8-9-16-10-12-17(13-11-16)14-6-4-3-5-7-14;;/h3-7H,2,8-13H2,1H3;2*1H |
Clé InChI |
QQYFRKJOOYMEFK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN1CCN(CC1)C2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


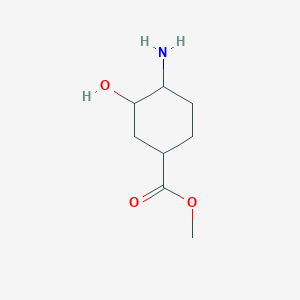


![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)

![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
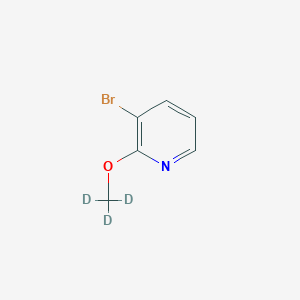
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
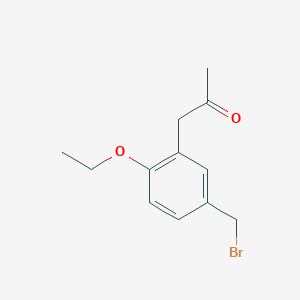
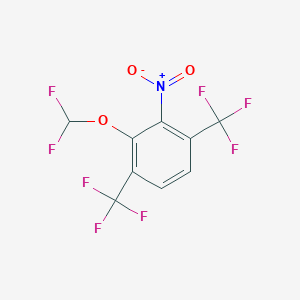
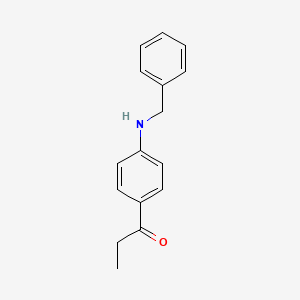

![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)
